molecular formula C31H45N3O8 B12373144 Coumarin-PEG3-TCO

Coumarin-PEG3-TCO

Cat. No.: B12373144
M. Wt: 587.7 g/mol
InChI Key: RPSOVCKGDJDBTC-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin-PEG3-TCO is a coumarin dye derivative featuring three polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) through its trans-cyclooctene (TCO) moiety with molecules containing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . For instance, the Pechmann reaction is a common method for synthesizing coumarin derivatives due to its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of Coumarin-PEG3-TCO involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Coumarin-PEG3-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.

Common Reagents and Conditions: The iEDDA reaction typically requires the presence of a tetrazine reagent and is conducted under mild conditions, often at room temperature. The reaction is highly selective and proceeds rapidly, forming stable adducts .

Major Products Formed: The major products formed from the iEDDA reaction of this compound are stable adducts with tetrazine-containing molecules. These adducts are often used in various labeling and imaging applications due to their stability and fluorescence properties .

Scientific Research Applications

Chemistry: In chemistry, Coumarin-PEG3-TCO is used as a fluorescent probe for studying various chemical reactions and processes. Its ability to undergo iEDDA reactions makes it a valuable tool for bioconjugation and labeling .

Biology: In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids. This allows researchers to track and study these molecules in living cells and organisms .

Medicine: In medicine, this compound is used in diagnostic imaging and targeted drug delivery. Its fluorescence properties enable the visualization of specific biomolecules and cells, aiding in the diagnosis and treatment of various diseases .

Industry: In industry, this compound is used in the development of new materials and sensors. Its unique chemical properties make it suitable for various applications, including the detection of environmental pollutants and the development of new diagnostic tools .

Mechanism of Action

Coumarin-PEG3-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling and tracking of biomolecules. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules that contain tetrazine groups .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Coumarin-PEG3-TCO include other coumarin derivatives and PEG-linked dyes, such as Coumarin-PEG4-TCO and Coumarin-PEG2-TCO . These compounds share similar chemical properties and applications but differ in the length of the PEG linker and the specific functional groups attached.

Uniqueness: What sets this compound apart from other similar compounds is its optimal balance between hydrophilicity and hydrophobicity, provided by the three PEG units. This balance enhances its solubility and biocompatibility, making it particularly suitable for biological and medical applications .

Properties

Molecular Formula

C31H45N3O8

Molecular Weight

587.7 g/mol

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8-

InChI Key

RPSOVCKGDJDBTC-NTMALXAHSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC/3CCCCC/C=C3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.